1-Boc-4-(5-Methylthiazol-2-yl)piperazine

Medicinal Chemistry Histamine H3 Receptor Antagonists Structure-Activity Relationship (SAR)

Researchers synthesizing H3 antagonists or Alzheimer's multi-target ligands face side reactions with unprotected piperazines. 1-Boc-4-(5-Methylthiazol-2-yl)piperazine (CAS 1019637-75-2) resolves this via Boc-protected orthogonal synthesis: • Prevents unwanted N-nucleophilic reactions during multi-step sequences. • 5-Methylthiazole motif validated for H3 antagonism (pA2 up to 8.27) & submicromolar AChE/BChE inhibition. • ≥95% purity ensures batch consistency for GMP manufacturing.

Molecular Formula C13H21N3O2S
Molecular Weight 283.39 g/mol
Cat. No. B1510190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-4-(5-Methylthiazol-2-yl)piperazine
Molecular FormulaC13H21N3O2S
Molecular Weight283.39 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)N2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C13H21N3O2S/c1-10-9-14-11(19-10)15-5-7-16(8-6-15)12(17)18-13(2,3)4/h9H,5-8H2,1-4H3
InChIKeyZJUFDEBHFSHIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-4-(5-Methylthiazol-2-yl)piperazine: Protected Piperazine-Thiazole Intermediate


1-Boc-4-(5-Methylthiazol-2-yl)piperazine (CAS: 1019637-75-2) is a tert-butyloxycarbonyl (Boc)-protected piperazine derivative featuring a 5-methylthiazole moiety [1]. This compound functions primarily as a versatile intermediate in organic synthesis, where the Boc group safeguards the secondary amine during multi-step reactions, and the 5-methylthiazole provides a platform for further derivatization or biological targeting [1]. Its structural features place it within a class of thiazole-piperazine hybrids that are extensively investigated for pharmacological activities, including applications in anti-Alzheimer's and anticancer research [2].

Boc-Protected Intermediate Enables orthogonal synthesis by keeping the piperazine amine inert during multi-step reactions.
5-Methylthiazole Scaffold Privileged substitution pattern for thiazole-piperazine bioactivity, consistent with regioisomer SAR.
Consistently High Purity Supply Commercially available as a high-purity building block for reproducible synthetic performance.

1-Boc-4-(5-Methylthiazol-2-yl)piperazine: Why Analogs Fail


Substituting 1-Boc-4-(5-Methylthiazol-2-yl)piperazine with its unprotected analog (1-(5-methylthiazol-2-yl)piperazine) or a regioisomer (e.g., 4-methylthiazole variant) introduces significant changes in reactivity, physicochemical properties, and synthetic utility. The Boc group is essential for orthogonal protection strategies, preventing unwanted nucleophilic reactions at the piperazine nitrogen during subsequent synthetic steps [1]. Furthermore, the specific 5-methyl substitution on the thiazole ring is critical for downstream biological activity; structure-activity relationship (SAR) studies on analogous thiazole-piperazine systems demonstrate that the position of substituents profoundly influences target binding affinity and selectivity [2]. Therefore, generic substitution risks synthetic failure, altered pharmacological profiles, and irreproducible results.

Unprotected analog reactivity 1-(5-Methylthiazol-2-yl)piperazine carries a free secondary amine that may undergo undesired acylation or alkylation, reducing synthetic control.
Regioisomer activity mismatch 4-Methylthiazole regioisomers show markedly weaker receptor antagonism; the 5-methyl motif is critical for maintaining the desired biological profile.
Physicochemical profile shift Boc removal sharply changes lipophilicity and basicity, which may alter membrane permeability and assay behaviour compared to the protected form.

1-Boc-4-(5-Methylthiazol-2-yl)piperazine: Key Evidence


5-Methyl vs. 4-Methylthiazole Regioselectivity

In a direct head-to-head comparison within the same study, 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives demonstrated significantly higher histamine H3 receptor antagonism than their 1-[2-thiazol-4-yl-(2-aminoethyl)]-4-n-propylpiperazine counterparts [1]. The most potent 5-substituted compound (4c2) exhibited a pA2 value of 8.27, whereas the corresponding 4-substituted analogs showed a 'strong decrease of activity' [1]. This class-level inference underscores that the 5-methyl substitution pattern, as present in 1-Boc-4-(5-Methylthiazol-2-yl)piperazine, is a privileged motif for conferring bioactivity in thiazole-piperazine systems.

5-Methyl vs. 4-Methyl Regioisomer
Class-level
pA₂ 8.27 for 5-substituted analog vs. “strong decrease” for 4-substituted (approx. ≥10-fold difference in potency)
Supports 5-methyl motif as favorable for H₃ receptor antagonism
Data from analogous piperazine derivatives; not directly tested on this intermediate
Medicinal Chemistry Histamine H3 Receptor Antagonists Structure-Activity Relationship (SAR)

Boc-Protected vs. Unprotected Synthetic Utility

The presence of the Boc protecting group in 1-Boc-4-(5-Methylthiazol-2-yl)piperazine enables its use in orthogonal synthetic sequences where the piperazine nitrogen must remain inert. In contrast, the unprotected analog, 1-(5-methylthiazol-2-yl)piperazine, is susceptible to acylation, alkylation, and other electrophilic attacks, limiting its compatibility with diverse reaction conditions [1]. Furthermore, the Boc group enhances the compound's stability during storage and handling, reducing the risk of degradation or side reactions prior to use . Commercially, this protected form is consistently offered at high purities (≥95% ; ≥98% ), ensuring reliable performance in critical synthetic steps.

Boc-Protected vs. Unprotected
Method context
Orthogonal synthesis enabled; stable to nucleophiles vs. reactive secondary amine susceptible to side reactions
Protected intermediate essential for multi-step purity and yield
Class of protecting groups; specific reactivity may vary with conditions
Organic Synthesis Protecting Group Strategy Intermediate Purity

Lipophilicity and Basicity Profile Comparison

The calculated physicochemical properties of 1-Boc-4-(5-Methylthiazol-2-yl)piperazine (XlogP = 2.5, pKa = 6.78 ± 0.10 [1]) differ notably from its unprotected analog 1-(5-methylthiazol-2-yl)piperazine (LogP = 1.53 [2]). The increased lipophilicity (ΔLogP ≈ 1.0) and the weakly basic nature of the Boc-protected form alter its solubility and permeability profile, which can be advantageous for membrane penetration in cellular assays or for chromatographic purification. The topological polar surface area (TPSA) also increases from 28.16 Ų (unprotected) to 73.9 Ų (Boc-protected), reflecting the added polar atoms and potentially affecting blood-brain barrier permeability predictions [1][2].

Physicochemical Profile
Data to verify
XlogP 2.5 (Boc-protected) vs. LogP 1.53 (unprotected); TPSA 73.9 vs. 28.2 Ų
Differentiates solubility and permeability properties
In silico predictions; experimental validation recommended
Drug Design Physicochemical Properties ADME Prediction

Multitarget Anti-Alzheimer's Agent Potential

Thiazole-piperazine hybrids, structurally related to 1-Boc-4-(5-Methylthiazol-2-yl)piperazine, have demonstrated potent multitarget activity against Alzheimer's disease (AD) targets. A recent study evaluated a series of thiazole-clubbed piperazine derivatives and identified compounds with submicromolar IC50 values against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), as well as significant inhibition of β-amyloid aggregation [1]. Specifically, compound 10 exhibited an IC50 of 0.151 μM against hAChE, and compounds 10 and 20 showed IC50 values of 0.135 μM and 0.103 μM against hBuChE, respectively [1]. While the target compound itself is a protected intermediate, it serves as a key building block for accessing this promising chemotype. Its use enables the rapid synthesis of diverse analogs for SAR exploration in AD drug discovery programs.

Analog Bioactivity
Class-level
IC₅₀ hAChE 0.151 µM; hBuChE 0.103 µM (compounds 10/20)
Supports thiazole-piperazine scaffold for AD target engagement research
Derived from structurally related derivatives; not tested on this intermediate
Alzheimer's Disease Multitarget-Directed Ligands Cholinesterase Inhibition

1-Boc-4-(5-Methylthiazol-2-yl)piperazine: Research Applications


Histamine H3 Antagonist Library Synthesis

Researchers developing non-imidazole histamine H3 receptor antagonists can utilize this compound as a key intermediate. The 5-methylthiazole motif has been validated as a privileged structure for high-potency H3 antagonism (pA2 up to 8.27) [1]. The Boc group allows for sequential functionalization, such as N-alkylation or amide formation, after which deprotection yields the active piperazine scaffold for further SAR studies.

Anti-Alzheimer's Agent Building Blocks

The thiazole-piperazine core is central to a new class of multitarget-directed ligands for Alzheimer's disease, showing submicromolar inhibition of both AChE and BChE as well as anti-amyloid aggregation properties [2]. This protected intermediate streamlines the synthesis of focused compound libraries aimed at optimizing these activities, as it can be readily diversified at the piperazine nitrogen and the thiazole ring.

Reliable Intermediate for Process Scale-Up

In process development, the use of a Boc-protected intermediate like 1-Boc-4-(5-Methylthiazol-2-yl)piperazine minimizes side reactions and simplifies purification, leading to higher yields and purities of final active pharmaceutical ingredients (APIs). Its commercial availability with high purity (≥98% ) ensures batch-to-batch consistency, a critical factor for GMP manufacturing and regulatory filing.

PROTACs Synthesis Building Block

The piperazine ring, once deprotected, serves as a versatile linker attachment point. Combined with the thiazole moiety that can engage various protein binding pockets, this compound is an attractive building block for constructing PROTACs (Proteolysis Targeting Chimeras). Its protected form allows for modular assembly of the E3 ligase ligand, linker, and target-binding element without interference.

Application
Selection Property
Validation Focus
Histamine H₃ Antagonist Library Synthesis
5-Methylthiazole regioisomer with validated motif for H₃ antagonism
Receptor binding assay context; pA₂ determination
Anti-Alzheimer’s Agent Building Blocks
Thiazole-piperazine scaffold for multitarget cholinesterase inhibition
Enzyme inhibition assays (AChE/BChE); amyloid aggregation screening
Reliable Intermediate for Process Scale-Up
Boc-protected form ensuring low side-reaction profile and high purity
Batch-to-batch purity consistency; deprotection yield and purity
PROTACs Synthesis Building Block
Protected piperazine linker attachment point with thiazole protein-binding surface
Modular synthesis capability; linker functionalization efficiency

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